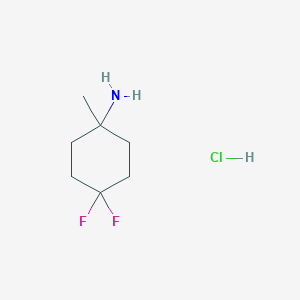

4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organofluorine compounds containing amine functionalities. The compound's IUPAC name, "4,4-difluoro-1-methylcyclohexanamine hydrochloride," precisely describes the molecular architecture through systematic positional designations. The nomenclature indicates a cyclohexane ring system substituted with two fluorine atoms at the 4-position and a primary amine group bearing a methyl substituent at the 1-position, with the entire structure existing as a hydrochloride salt.

Alternative nomenclature systems have been employed to describe this compound, including the designation "this compound" and "4,4-Difluoro-1-methylcyclohexanaminehydrochloride". The Chemical Abstracts Service has assigned the registry number 1389313-43-2 to this compound, providing a unique identifier that facilitates database searches and regulatory compliance. The European Community number 821-109-7 serves as an additional identification system within European chemical regulatory frameworks.

The systematic identification of this compound extends beyond traditional nomenclature to include various synonyms and commercial designations. These include depositor-supplied synonyms such as PFC31343, AKOS026741838, AT33204, KS-7297, and CS-0376016. The MFCD number MFCD22375776 provides another standardized identifier used in chemical databases and commercial catalogues.

Molecular Formula and Stoichiometric Analysis

The molecular formula of this compound is C₇H₁₄ClF₂N, which accounts for the complete stoichiometric composition including the hydrochloride salt formation. The corresponding molecular weight is 185.64 grams per mole, representing the combined mass of the organic base and the associated hydrochloric acid molecule. This molecular weight calculation incorporates the atomic masses of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom.

The base compound, 4,4-difluoro-1-methylcyclohexan-1-amine, possesses the molecular formula C₇H₁₃F₂N with a molecular weight of 149.18 grams per mole. This distinction between the free base and the hydrochloride salt is crucial for accurate stoichiometric calculations in synthetic procedures and analytical determinations. The presence of the hydrochloride salt significantly influences the compound's solubility characteristics, stability profiles, and handling properties.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₃F₂N | C₇H₁₄ClF₂N |

| Molecular Weight | 149.18 g/mol | 185.64 g/mol |

| CAS Registry Number | 1389442-00-5 | 1389313-43-2 |

The stoichiometric analysis reveals that fluorine atoms constitute approximately 20.5% of the molecular weight in the free base form, highlighting the significant contribution of fluorine substitution to the overall molecular architecture. This substantial fluorine content contributes to the compound's unique physicochemical properties, including enhanced metabolic stability and altered lipophilicity characteristics compared to non-fluorinated analogues.

Crystallographic Data and Conformational Isomerism

The crystallographic characterization of this compound provides detailed insights into the three-dimensional molecular architecture and solid-state packing arrangements. While specific crystallographic parameters for this exact compound were not directly reported in the available literature, related fluorinated cyclohexylamine derivatives have been extensively characterized using X-ray diffraction techniques. These studies reveal important conformational preferences and intermolecular interactions that govern solid-state properties.

The conformational analysis of fluorinated cyclohexane derivatives indicates that the presence of fluorine atoms at the 4,4-positions significantly influences the preferred chair conformation of the cyclohexane ring. Fluorine atoms, being highly electronegative and relatively small, tend to adopt equatorial positions when possible to minimize steric and electronic repulsions. However, the geminal difluoro substitution at the 4-position creates a unique electronic environment that may alter traditional conformational preferences.

Crystallographic studies of related fluorinated compounds demonstrate that intermolecular hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. The hydrochloride salt formation introduces additional hydrogen bonding opportunities through the protonated amine group and the chloride counterion. These interactions contribute to the overall crystal stability and influence physical properties such as melting point, solubility, and polymorphic behavior.

The examination of conformational isomerism in this compound involves consideration of both ring conformations and the orientation of substituents. The cyclohexane ring can adopt various conformational states, with the chair conformation typically being most stable. The 4,4-difluoro substitution pattern introduces symmetry elements that may reduce the number of distinguishable conformational isomers compared to monosubstituted derivatives.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and substitution patterns. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals that correspond to the various proton environments within the molecule.

The SMILES notation for this compound, CC1(CCC(CC1)(F)F)N, provides a simplified molecular input specification that facilitates computational analysis and database searches. This notation clearly indicates the connectivity pattern and the positioning of functional groups within the cyclohexane framework. The InChI identifier, InChI=1S/C7H13F2N/c1-6(10)2-4-7(8,9)5-3-6/h2-5,10H2,1H3, offers a more detailed structural description that includes stereochemical information when applicable.

Nuclear magnetic resonance analysis of related fluorocyclohexylamine derivatives demonstrates characteristic coupling patterns arising from fluorine-hydrogen interactions. ¹⁹F Nuclear Magnetic Resonance spectroscopy provides particularly valuable information for fluorinated compounds, revealing the electronic environment of fluorine atoms and their coupling relationships with neighboring nuclei. The geminal difluoro substitution pattern typically produces distinctive coupling patterns that serve as diagnostic markers for structural confirmation.

Infrared spectroscopy of primary amine hydrochlorides characteristically shows absorption bands corresponding to nitrogen-hydrogen stretching vibrations, typically appearing in the 3000-3500 cm⁻¹ region. The presence of fluorine atoms may influence the vibrational frequencies of nearby functional groups through inductive effects, providing additional spectroscopic fingerprints for compound identification.

Mass spectrometry analysis reveals the molecular ion peaks and fragmentation patterns that confirm molecular weight and structural features. The predicted collision cross section data for the free base form indicates values ranging from 120.1 to 176.4 Ų depending on the adduct ion formed, providing useful information for ion mobility spectrometry applications.

Comparative Analysis with Related Fluorocyclohexylamine Derivatives

The comparative analysis of this compound with related fluorocyclohexylamine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Several closely related compounds have been identified in chemical databases and commercial catalogues, including 4,4-difluoro-N-methylcyclohexan-1-amine, which represents a positional isomer with the methyl group attached to the nitrogen atom rather than the carbon framework.

The structural comparison between 4,4-difluoro-1-methylcyclohexan-1-amine and 4,4-difluoro-N-methylcyclohexan-1-amine highlights the significance of substituent positioning on molecular properties. Both compounds share the same molecular formula C₇H₁₃F₂N and molecular weight of 149.18 grams per mole, but differ in their substitution patterns. The N-methyl derivative (CAS 546093-43-0) exhibits different chemical reactivity and biological activity profiles compared to the C-methyl analogue.

| Compound | CAS Number | Molecular Formula | Substitution Pattern |

|---|---|---|---|

| 4,4-difluoro-1-methylcyclohexan-1-amine | 1389442-00-5 | C₇H₁₃F₂N | C-methyl substitution |

| 4,4-difluoro-N-methylcyclohexan-1-amine | 546093-43-0 | C₇H₁₃F₂N | N-methyl substitution |

Extended structural analogues include various fluorinated cyclohexane derivatives with different substitution patterns and functional group modifications. The presence of fluorine atoms at the 4,4-positions appears to be a common structural motif in this class of compounds, suggesting that this substitution pattern provides desirable physicochemical or biological properties. The comparative analysis reveals that modifications to the amine functionality, such as methylation or the introduction of different alkyl groups, can significantly impact the compound's properties while maintaining the core fluorocyclohexane framework.

The synthetic accessibility of these related compounds varies considerably depending on the specific substitution pattern and functional group arrangements. The 4,4-difluoro substitution pattern generally requires specialized fluorination procedures using reagents such as diethylaminosulfur trifluoride or similar fluorinating agents. The choice of methylation strategy, whether targeting the carbon framework or the nitrogen atom, influences both the synthetic route complexity and the overall yield of the desired product.

Properties

IUPAC Name |

4,4-difluoro-1-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(10)2-4-7(8,9)5-3-6;/h2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRIKMRVJWFTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-43-2 | |

| Record name | 4,4-difluoro-1-methylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of Cyclohexane Precursors

Representative Preparation Method (Summary Table)

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1-Methylcyclohexanone | Diethylaminosulfur trifluoride (DAST), inert solvent, low temperature | 4,4-Difluoro-1-methylcyclohexanone | Fluorination step with high regioselectivity |

| 2 | 4,4-Difluoro-1-methylcyclohexanone | Ammonia or methylamine, reductive agent (e.g., NaBH4 or catalytic hydrogenation) | 4,4-Difluoro-1-methylcyclohexan-1-amine | Reductive amination introducing amine group |

| 3 | 4,4-Difluoro-1-methylcyclohexan-1-amine | Hydrochloric acid (HCl) | 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride | Salt formation for stability and purification |

Industrial and Research Scale Considerations

- Industrial Scale: Continuous flow reactors are increasingly used for fluorination steps to improve safety and control over highly reactive fluorinating agents like SF4. This method also allows inline monitoring by 19F NMR to optimize reaction parameters and yield.

- Purification: Crystallization and chromatography are standard for isolating the hydrochloride salt with purity exceeding 98%, essential for pharmaceutical or specialty chemical applications.

- Yield Optimization: Careful control of temperature, solvent choice (e.g., inert solvents like dioxane or trifluorotoluene), and reagent stoichiometry is critical to maximize yield and minimize side reactions.

Comparative Analysis with Related Compounds

Research Findings and Optimization Insights

- Fluorination Efficiency: Use of SF4 in continuous flow enables safer handling and higher conversion rates compared to batch methods.

- Reductive Amination: Catalytic hydrogenation is preferred for cleaner conversion and fewer side products.

- Purity and Recovery: Processes report product purities above 98% with overall recovery yields near 90%, crucial for industrial viability.

- Environmental and Cost Considerations: Selection of solvents and reagents aims to minimize environmental impact and reduce costs while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted cyclohexane derivatives .

Scientific Research Applications

Chemistry

4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are important in developing pharmaceuticals and agrochemicals. The compound can undergo several reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Forms different amine derivatives | Lithium aluminum hydride (LiAlH4) |

| Substitution | Nucleophilic substitution involving fluorine atoms | Sodium methoxide (NaOMe), KOtBu |

Biology

In biological research, this compound is studied for its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a partial agonist at dopamine receptors, indicating potential applications in treating neurological disorders such as depression and anxiety.

Medicine

This compound is being investigated for its role in drug development. It has been identified as a precursor for synthesizing novel therapeutic agents targeting serotonin receptors and phosphodiesterase 4 (PDE4) inhibitors.

Case Study 1: Interaction with Neurotransmitter Receptors

A study examined the binding affinity of this compound to dopamine receptors. The results indicated that the compound could act as a partial agonist, suggesting its potential use in managing conditions such as depression or anxiety disorders.

Case Study 2: Synthesis and Biological Evaluation

Researchers synthesized derivatives of this compound to evaluate their biological activity. The derivatives exhibited varying degrees of inhibition against phosphodiesterase 4 (PDE4), highlighting that structural modifications can enhance therapeutic efficacy.

Industrial Applications

In industrial contexts, this compound is used in producing specialty chemicals and materials. Its unique fluorination pattern enhances its utility in various chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogues of 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride, highlighting variations in substituents, molecular weight, and commercial availability:

Impact of Substituents on Physicochemical Properties

- Its lower molecular weight (185.6 g/mol) may improve bioavailability .

- Methoxyethyl Group : The 2-methoxyethyl substituent increases molecular weight (279.73 g/mol) and introduces ether functionality, which could enhance hydrogen bonding and water solubility but reduce membrane permeability .

- Fluorobenzyl Group : The 3-fluorobenzyl moiety adds aromaticity and significantly raises molecular weight (279.73 g/mol). This modification likely enhances lipophilicity and receptor-binding affinity in drug design but may complicate synthetic routes .

- Difluoromethyl Group (Stereospecific) : The stereospecific difluoromethyl group at the 4-position introduces chirality, which is critical for enantioselective biological activity. However, this increases synthetic complexity .

Research Findings and Data

Comparative Solubility and Stability

The methyl-substituted compound’s lower molecular weight suggests superior aqueous solubility compared to fluorobenzyl analogues .

Analytical Methods

Reverse-phase HPLC (RP-HPLC), as validated for alkaloid hydrochlorides (e.g., berberine hydrochloride), could be adapted for purity analysis of these compounds .

Biological Activity

4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride is a chemical compound characterized by its unique structural properties, including two fluorine atoms on the cyclohexane ring and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

- Molecular Formula : CHFN·HCl

- Molecular Weight : 185.64 g/mol

- Structure : Contains a cyclohexane ring with two fluorine substituents and a primary amine group.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. Its amine group may facilitate hydrogen bonding with biological molecules, potentially influencing receptor activity and enzyme functions. However, specific molecular targets and pathways remain to be fully elucidated through detailed studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neuropharmacology : Preliminary data suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

- Pharmacodynamics : Interaction studies are crucial for understanding the compound's binding affinity to various receptors and enzymes, which can inform its pharmacological potential.

Case Study 1: Interaction with Neurotransmitter Receptors

In a study examining the binding affinity of this compound to dopamine receptors, preliminary results indicated that the compound may act as a partial agonist. This suggests potential applications in managing conditions such as depression or anxiety disorders.

Case Study 2: Synthesis and Biological Evaluation

A research team synthesized derivatives of this compound and evaluated their biological activity. The derivatives showed varying degrees of inhibition against phosphodiesterase 4 (PDE4), indicating that modifications to the structure can enhance therapeutic efficacy.

Chemical Reactions and Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to ketones or carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Formation of different amine derivatives | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution involving fluorine atoms | NaOMe, KOtBu |

Applications in Research and Industry

The compound has several applications across various fields:

- Chemistry : Utilized as a building block in synthesizing more complex molecules.

- Biology : Investigated for its interactions with biological molecules.

- Medicine : Explored as a precursor for developing novel therapeutic agents.

- Industry : Employed in producing specialty chemicals and materials.

Q & A

Q. What statistical approaches reconcile variability in biological activity assays?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in compound purity or cell passage number. Use principal component analysis (PCA) to identify confounding variables (e.g., incubation time or serum concentration). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in air-sensitive reactions?

- Methodological Answer : Conduct reactions in inert-atmosphere gloveboxes (N₂ or Ar) to prevent amine oxidation. Use gas-tight syringes for transfers and FTIR to monitor airborne particulates. Dispose of waste via neutralization (e.g., 1 M NaOH) followed by incineration .

Applications in Drug Development

Q. How to evaluate the compound’s potential as a CNS drug candidate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.